(4-Cyanopyridin-3-yl)boronsäure

Übersicht

Beschreibung

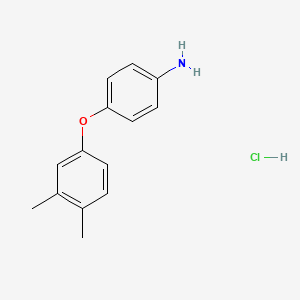

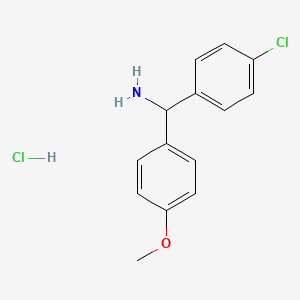

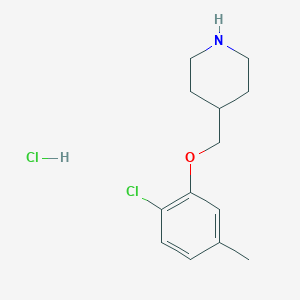

“(4-Cyanopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 874290-90-1 . It has a linear formula of C6H5BN2O2 and a molecular weight of 147.93 .

Synthesis Analysis

The synthesis of boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . Boronic acids can also be synthesized through the interaction of amines/carboxylic acids and borinic acids, boronic acids, and boric acid .

Molecular Structure Analysis

The InChI code for “(4-Cyanopyridin-3-yl)boronic acid” is 1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H . This code provides a specific identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are crucial in various sensing applications . Boronic acids also play a significant role in carbohydrate chemistry and glycobiology .

Physical And Chemical Properties Analysis

“(4-Cyanopyridin-3-yl)boronic acid” has a molecular weight of 147.93 .

Wissenschaftliche Forschungsanwendungen

Sensoranwendungen

Boronsäuren, einschließlich (4-Cyanopyridin-3-yl)boronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter verschiedene Sensoranwendungen . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen, was zu ihrer Nützlichkeit in Sensoranwendungen führt . Diese Anwendungen können homogene Assays oder heterogene Detektionen sein .

Biologische Markierung

Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies beinhaltet die Verwendung von Boronsäuren zur Markierung von Biomolekülen zum Nachweis oder zur Verfolgung .

Proteinmanipulation und -modifikation

Boronsäuren, einschließlich this compound, wurden zur Proteinmanipulation und -modifikation verwendet . Dies beinhaltet die Verwendung von Boronsäuren zur Modifizierung von Proteinen für verschiedene Zwecke, wie z. B. die Verbesserung ihrer Stabilität oder die Veränderung ihrer Funktion .

Therapeutische Entwicklung

Boronsäuren sind auch an der Entwicklung von Therapeutika beteiligt . Ihre spezifischen Wechselwirkungen mit bestimmten Molekülen können für die Entwicklung gezielter Medikamenten-Abgabesysteme genutzt werden.

Katalyse

This compound ist bekannt für ihre vielfältigen Anwendungen, darunter die Katalyse. Sie kann als Katalysator in verschiedenen chemischen Reaktionen wirken und die Reaktionsgeschwindigkeit erhöhen.

Pharmazeutische Synthese

Eine weitere Anwendung von this compound ist die pharmazeutische Synthese. Sie kann bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden.

Materialwissenschaft

This compound wird auch in der Materialwissenschaft verwendet. Sie kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden.

Suzuki-Miyaura-Kupplung

Borreagenzien, einschließlich this compound, werden in der Suzuki-Miyaura-Kupplung verwendet . Dies ist eine Art von Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird .

Wirkmechanismus

Target of Action

The primary target of 4-Cyanopyridin-3-ylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

The mode of action of 4-Cyanopyridin-3-ylboronic acid involves its interaction with a metal catalyst, typically palladium, in a SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Cyanopyridin-3-ylboronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds between chemically differentiated fragments . The compound’s boronic acid group plays a crucial role in this process, enabling rapid transmetalation with palladium (II

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “(4-Cyanopyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .

Biochemische Analyse

Biochemical Properties

(4-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and inhibitors. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form complexes with hydroxyl groups on these molecules. For example, (4-Cyanopyridin-3-yl)boronic acid has been shown to inhibit certain enzymes by mimicking the transition state of their substrates, thereby interfering with their catalytic activity . Additionally, it can bind to proteins and alter their function, which is useful in studying protein interactions and functions.

Cellular Effects

The effects of (4-Cyanopyridin-3-yl)boronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Cyanopyridin-3-yl)boronic acid has been observed to affect the activity of kinases, which are crucial regulators of cell signaling pathways . By inhibiting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Additionally, (4-Cyanopyridin-3-yl)boronic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of (4-Cyanopyridin-3-yl)boronic acid involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, (4-Cyanopyridin-3-yl)boronic acid can inhibit proteases by binding to their active sites and preventing substrate access . This inhibition can result in changes in cellular processes that are regulated by these enzymes. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Cyanopyridin-3-yl)boronic acid can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The long-term effects of (4-Cyanopyridin-3-yl)boronic acid on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in enzyme activity, gene expression, and cellular metabolism. These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.

Dosage Effects in Animal Models

The effects of (4-Cyanopyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (4-Cyanopyridin-3-yl)boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

(4-Cyanopyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites . For example, (4-Cyanopyridin-3-yl)boronic acid can inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the energy production and metabolic balance within cells. Understanding these metabolic interactions is essential for elucidating the compound’s potential therapeutic effects and side effects.

Transport and Distribution

The transport and distribution of (4-Cyanopyridin-3-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Once inside the cell, (4-Cyanopyridin-3-yl)boronic acid can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for determining the bioavailability and efficacy of the compound in different biological contexts.

Subcellular Localization

The subcellular localization of (4-Cyanopyridin-3-yl)boronic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, (4-Cyanopyridin-3-yl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of (4-Cyanopyridin-3-yl)boronic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(4-cyanopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHPDDMECQZQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660624 | |

| Record name | (4-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-90-1 | |

| Record name | B-(4-Cyano-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)